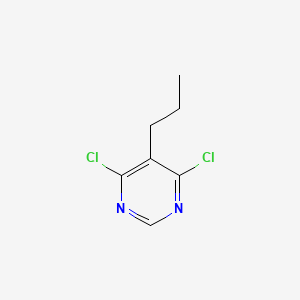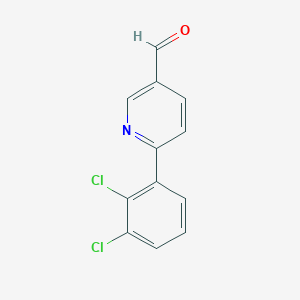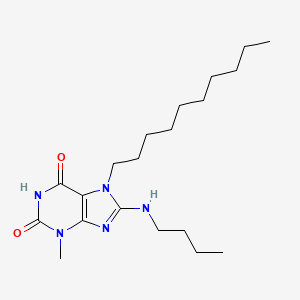
8-(Butylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Butylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes a butylamino group at the 8th position, a decyl chain at the 7th position, and a methyl group at the 3rd position of the purine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Butylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the butylamino and decyl groups through substitution reactions. The reaction conditions often require the use of solvents like methanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the substitution reactions. The final product is usually purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to optimize the synthesis process. Additionally, industrial methods may employ continuous flow reactors to enhance the efficiency and scalability of the production.
Analyse Des Réactions Chimiques
Types of Reactions
8-(Butylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The butylamino and decyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Applications De Recherche Scientifique
8-(Butylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry.
Biology: The compound’s structural similarity to nucleotides makes it useful in studying enzyme interactions and nucleotide metabolism.
Medicine: Research into its potential therapeutic effects, such as its role as a diuretic or bronchodilator, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 8-(Butylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The butylamino and decyl groups may enhance its binding affinity to these targets, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in nucleotide metabolism, thereby affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Theophylline: A purine derivative used as a bronchodilator.
Caffeine: Another purine derivative with stimulant effects.
Dyphylline: A structural analog with similar pharmacological properties.
Uniqueness
8-(Butylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butylamino and decyl groups differentiates it from other purine derivatives, potentially leading to unique interactions with molecular targets and distinct pharmacological effects.
Propriétés
Numéro CAS |
476481-11-5 |
|---|---|
Formule moléculaire |
C20H35N5O2 |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
8-(butylamino)-7-decyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H35N5O2/c1-4-6-8-9-10-11-12-13-15-25-16-17(22-19(25)21-14-7-5-2)24(3)20(27)23-18(16)26/h4-15H2,1-3H3,(H,21,22)(H,23,26,27) |
Clé InChI |
UEBUBBLBXKQLLG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCN1C2=C(N=C1NCCCC)N(C(=O)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


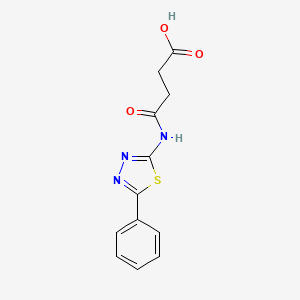
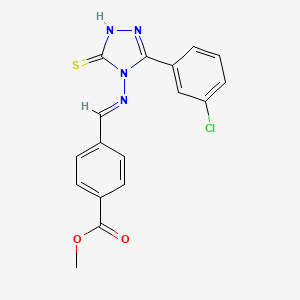
![2-Butyl-1-(cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15087906.png)
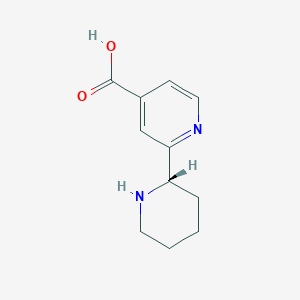
![5-(4-bromophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B15087922.png)

![3-[(3-Methylphenyl)methyl]oxolane-2,5-dione](/img/structure/B15087925.png)
![N-[(3Z,4Z)-4-(azepan-2-ylidene)-5-oxo-1-phenylpyrazolidin-3-ylidene]-2-methoxybenzamide](/img/structure/B15087926.png)
![Furan, 2,5-bis[1-(2-furanyl)-1-methylethyl]-](/img/structure/B15087930.png)
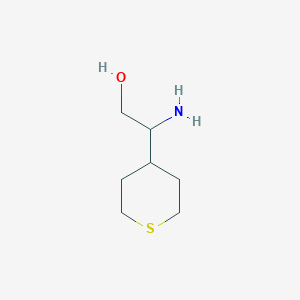

![1-(4-Ethylanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15087962.png)
